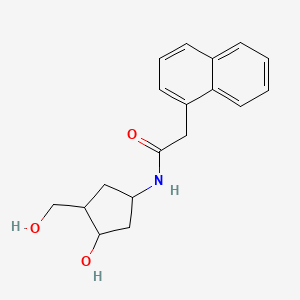

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide

Description

Properties

IUPAC Name |

N-[3-hydroxy-4-(hydroxymethyl)cyclopentyl]-2-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c20-11-14-8-15(10-17(14)21)19-18(22)9-13-6-3-5-12-4-1-2-7-16(12)13/h1-7,14-15,17,20-21H,8-11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCTWGCLWMBLDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(C1CO)O)NC(=O)CC2=CC=CC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of hydroxy and hydroxymethyl groups: These functional groups can be introduced via selective hydroxylation and hydroxymethylation reactions.

Attachment of the acetamide moiety: This step involves the reaction of the cyclopentyl intermediate with an acetamide derivative.

Coupling with the naphthalene ring: The final step involves coupling the acetamide intermediate with a naphthalene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The hydroxy and hydroxymethyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The acetamide moiety can be reduced to form amine derivatives.

Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups may yield ketones or aldehydes, while reduction of the acetamide group may produce primary or secondary amines.

Scientific Research Applications

The compound exhibits various biological activities, making it a subject of interest in drug development:

-

Anticancer Properties :

- Studies have indicated that compounds with structural similarities to N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide exhibit cytotoxic effects against several cancer cell lines. For example, derivatives have shown significant growth inhibition in human breast cancer cells (MDA-MB-231) with IC50 values around 10 µM .

-

Neuroprotective Effects :

- Research suggests that this compound may have neuroprotective properties, potentially acting as an inhibitor of acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's. Preliminary studies indicate that similar compounds can enhance cognitive function in animal models .

- Antimicrobial Activity :

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer activity of structurally similar compounds to this compound. The results demonstrated a significant reduction in cell viability in several cancer cell lines, suggesting a potential therapeutic application in oncology .

Case Study 2: Neuroprotective Effects

In another study focusing on neurodegenerative diseases, researchers tested the effects of this compound on cognitive function in rodent models. The findings indicated that treatment with the compound improved memory retention and reduced neuroinflammation markers, supporting its potential as a neuroprotective agent .

Mechanism of Action

The mechanism of action of N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The hydroxy and hydroxymethyl groups may participate in hydrogen bonding with biological molecules, while the naphthalene ring can engage in π-π interactions. These interactions can influence the compound’s binding affinity and specificity for its targets, thereby modulating its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Acetamide Nitrogen

*Calculated based on molecular formula.

Key Observations :

- The target compound’s cyclopentyl substituent introduces hydrophilicity and stereochemical complexity compared to aryl or alkyl substituents in analogs.

Functional Group and Bioactivity Comparisons

- Naphthalene-Linked Inhibitors : Compounds like N-(naphthalen-1-yl)-2-(piperidin-1-yl)acetamide demonstrate AChE and MAO-B inhibitory activity (IC50 values in µM range) . The naphthalen-1-yl group in the target compound may similarly target aromatic pockets in enzymes.

- Hydroxyl Groups : The cyclopentyl hydroxyl and hydroxymethyl groups could mimic polar interactions seen in milacemide derivatives, which are MAO-B inhibitors .

- Triazole Derivatives : Compounds such as 6a-m () show IR and NMR profiles indicative of hydrogen bonding (e.g., –NH at ~3292 cm⁻¹) and π-π stacking (aromatic proton shifts at δ 7.20–8.61 ppm) . The target compound’s hydroxyl groups may similarly engage in hydrogen bonding, as seen in crystal structures of acetamide derivatives .

Physicochemical and Spectral Data

Biological Activity

N-(3-hydroxy-4-(hydroxymethyl)cyclopentyl)-2-(naphthalen-1-yl)acetamide, also known by its PubChem ID 97039963, is a compound of interest due to its potential biological activities. This article delves into its biological activity, synthesis, structure, and the findings from various studies.

Chemical Structure and Properties

The compound has a molecular formula of C21H25NO3 and a molecular weight of 339.4 g/mol. The structural formula can be represented as follows:

This structure indicates the presence of a cyclopentyl ring, hydroxymethyl group, and a naphthalene moiety, which are crucial for its biological activity.

Pharmacological Potential

Research indicates that compounds with similar structures exhibit various biological activities, including:

- Anticancer : Some derivatives have shown promising anticancer activity in vitro against different cancer cell lines.

- Anti-inflammatory : Certain analogs have demonstrated anti-inflammatory effects, which may be attributed to their ability to inhibit key inflammatory pathways.

- Antimicrobial : Similar compounds have been evaluated for their antimicrobial properties against various pathogens.

Case Studies and Research Findings

- Anticancer Activity :

- Mechanism of Action :

- Synthesis and Structure-Activity Relationship (SAR) :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves coupling a naphthalene-derived acetyl chloride with a cyclopentylamine derivative. For example:

- Step 1 : React naphthalen-1-ylacetyl chloride with 3-hydroxy-4-(hydroxymethyl)cyclopentylamine in dichloromethane at 273 K, using triethylamine as a base to neutralize HCl .

- Step 2 : Optimize reaction time (3–6 hours) and stoichiometric ratios (1:1.05 molar excess of amine to avoid unreacted acyl chloride).

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from toluene to achieve >95% purity .

Key factors for yield optimization include temperature control (to minimize side reactions) and solvent choice (polar aprotic solvents like DMF may enhance reactivity but require careful quenching).

Q. Which spectroscopic and crystallographic methods are most effective for confirming structural integrity?

- X-ray crystallography : Provides definitive bond lengths, angles, and stereochemistry. For example, dihedral angles between aromatic rings (e.g., 60.5° in analogous structures) confirm spatial arrangements .

- NMR : H and C NMR validate substituent positions (e.g., naphthalene protons at δ 7.3–8.2 ppm, cyclopentyl CHOH at δ 3.5–4.0 ppm) .

- IR spectroscopy : Detect functional groups (e.g., amide C=O stretch at ~1650 cm, hydroxyl O-H stretch at ~3300 cm) .

Sample preparation for crystallography requires slow evaporation from toluene or ethanol to grow single crystals .

Advanced Questions

Q. How can computational methods like DFT elucidate electronic properties and reactivity?

Density Functional Theory (DFT) calculations (e.g., using B3LYP/6-311+G(d,p)) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

- Calculate HOMO-LUMO gaps to predict redox behavior (e.g., ΔE < 5 eV suggests potential for charge-transfer interactions) .

- Simulate IR and NMR spectra for comparison with experimental data to resolve ambiguities in structural assignments .

Software like Gaussian or ORCA is recommended, with solvent effects modeled using PCM (Polarizable Continuum Model) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Assay standardization : Control variables like buffer pH (e.g., 7.4 for physiological conditions), incubation time, and cell line specificity .

- Dose-response curves : Use IC values from triplicate experiments to assess reproducibility. For example, discrepancies in MAO-B inhibition may arise from enzyme source variations (recombinant vs. tissue-derived) .

- Statistical validation : Apply ANOVA or Student’s t-test to confirm significance (p < 0.05) and exclude outliers .

Q. How to design SAR studies to identify pharmacophore elements?

- Structural modifications : Synthesize analogs with substitutions on the cyclopentyl (e.g., replacing hydroxyl with methoxy) or naphthalene rings (e.g., halogenation) .

- In vitro testing : Evaluate enzyme inhibition (e.g., acetylcholinesterase IC) or antimicrobial activity (MIC against S. aureus). Correlate activity with steric/electronic parameters (e.g., Hammett constants) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to map steric, electrostatic, and hydrophobic fields influencing activity .

Q. What purification challenges arise post-synthesis, and how are they addressed?

- Impurity profile : Residual solvents (e.g., dichloromethane) or unreacted starting materials require GC-MS monitoring .

- Solvent selection : Use toluene for recrystallization to leverage temperature-dependent solubility differences .

- Chromatography : Optimize silica gel mesh size (230–400) and mobile phase polarity (e.g., 30% ethyl acetate in hexane) to separate polar byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.